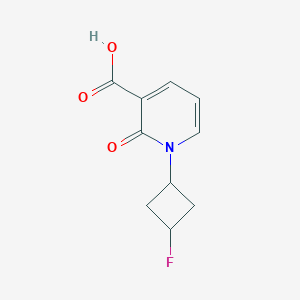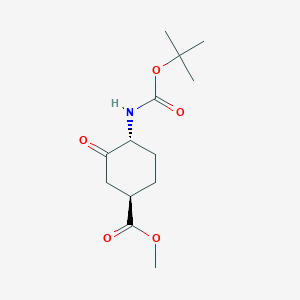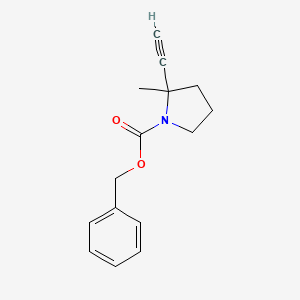
Benzyl 2-ethynyl-2-methylpyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 2-ethynyl-2-methylpyrrolidine-1-carboxylate is a chemical compound with the molecular formula C15H17NO2 and a molecular weight of 243.3 g/mol It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features an ethynyl group and a benzyl ester moiety
Preparation Methods
The synthesis of Benzyl 2-ethynyl-2-methylpyrrolidine-1-carboxylate typically involves the reaction of 2-ethynyl-2-methylpyrrolidine with benzyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction . The product is then purified using standard techniques such as column chromatography or recrystallization.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to increase yield and efficiency.
Chemical Reactions Analysis
Benzyl 2-ethynyl-2-methylpyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form a carbonyl group using oxidizing agents like potassium permanganate or osmium tetroxide.
Reduction: The ethynyl group can be reduced to an alkene or alkane using hydrogenation catalysts such as palladium on carbon.
Substitution: The benzyl ester moiety can be hydrolyzed to form the corresponding carboxylic acid using acidic or basic hydrolysis conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and bases or acids for hydrolysis. Major products formed from these reactions include the oxidized or reduced derivatives of the original compound and the corresponding carboxylic acid from hydrolysis.
Scientific Research Applications
Benzyl 2-ethynyl-2-methylpyrrolidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Benzyl 2-ethynyl-2-methylpyrrolidine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the pyrrolidine ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of the target proteins and influence biological pathways .
Comparison with Similar Compounds
Benzyl 2-ethynyl-2-methylpyrrolidine-1-carboxylate can be compared with other pyrrolidine derivatives such as:
Pyrrolidine-2-one: A simpler derivative with a ketone group instead of the ethynyl and benzyl ester moieties.
Pyrrolidine-2,5-diones: Compounds with two carbonyl groups, which have different reactivity and biological activity.
Prolinol: A hydroxylated derivative of pyrrolidine with different stereochemistry and biological properties.
The uniqueness of this compound lies in its combination of the ethynyl group and benzyl ester moiety, which confer distinct chemical reactivity and potential biological activity compared to other pyrrolidine derivatives.
Properties
Molecular Formula |
C15H17NO2 |
|---|---|
Molecular Weight |
243.30 g/mol |
IUPAC Name |
benzyl 2-ethynyl-2-methylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C15H17NO2/c1-3-15(2)10-7-11-16(15)14(17)18-12-13-8-5-4-6-9-13/h1,4-6,8-9H,7,10-12H2,2H3 |
InChI Key |
NNNSEIBKIKZQFR-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCN1C(=O)OCC2=CC=CC=C2)C#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


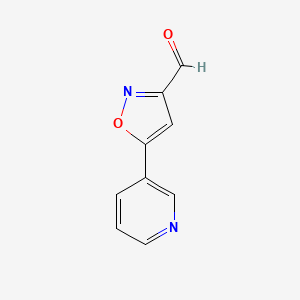
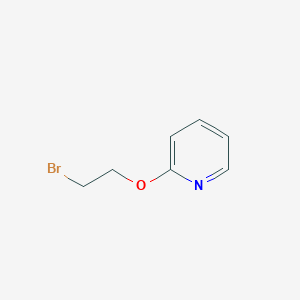
![5-Bromoimidazo[1,5-a]pyridine-8-carboxylic acid](/img/structure/B15276924.png)
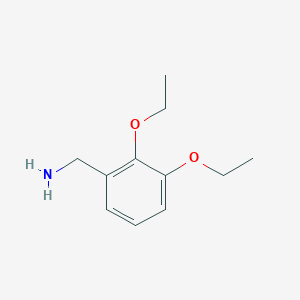
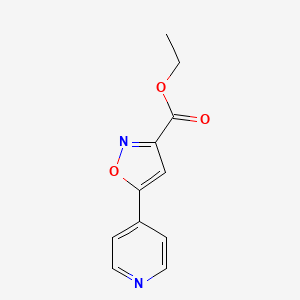
carbonyl]carbamate](/img/structure/B15276941.png)
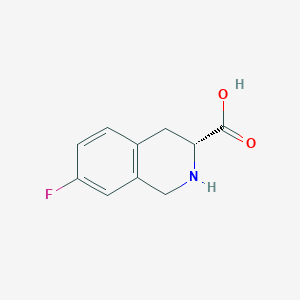
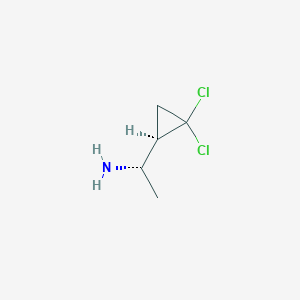
![(Z)-4-((6-Fluoro-3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-ylidene)methyl)-2-nitrophenyl acetate](/img/structure/B15276964.png)
![1-[2-(thiophen-2-yl)ethyl]-1H-1,2,4-triazol-3-amine](/img/structure/B15276969.png)

![(S)-8-Azaspiro[4.5]decan-1-ol](/img/structure/B15276982.png)
